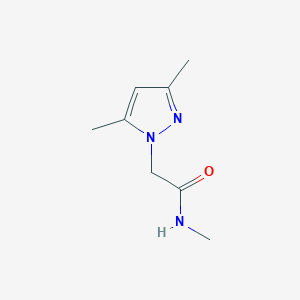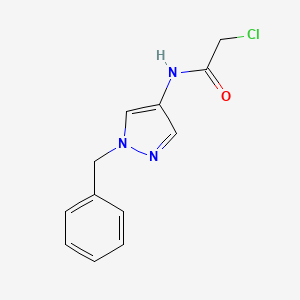
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a versatile ligand for various applications. DMPA is a pyrazole derivative, and its chemical structure contains a pyrazole ring attached to an N-methylacetamide group.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is not well understood. However, it is believed that its pyrazole ring and N-methylacetamide group allow it to form strong coordination bonds with metal ions, which can lead to the formation of stable metal complexes. The metal complexes may exhibit unique catalytic or biological properties due to the presence of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide as a ligand.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide. However, studies have shown that 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide and its metal complexes exhibit low toxicity and good biocompatibility, making them potential candidates for biomedical applications.
Advantages and Limitations for Lab Experiments
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has several advantages as a ligand for lab experiments. It is easy to synthesize, has a high purity, and can form stable metal complexes. However, one limitation of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is that it may not be suitable for certain metal ions or reaction conditions.
Future Directions
There are several future directions for the use of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide in scientific research. One possible direction is the synthesis of new metal complexes using 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide as a ligand for various applications, such as catalysis and sensing. Another direction is the investigation of the biological properties of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide and its metal complexes, which may have potential applications in drug discovery and biomedical imaging. Additionally, further studies are needed to understand the mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide and its metal complexes, which may lead to the development of new materials with unique properties.
In conclusion, 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a versatile ligand that has potential applications in various scientific research fields. Its easy synthesis, high purity, and ability to form stable metal complexes make it an attractive candidate for further investigation. Further studies are needed to fully understand the mechanism of action and potential applications of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide and its metal complexes.
Synthesis Methods
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide involves the reaction of 3,5-dimethylpyrazole with N-methylacetamide in the presence of a base catalyst. The reaction yields 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide as a white crystalline solid with a high purity.
Scientific Research Applications
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has been extensively studied for its potential as a versatile ligand in various scientific research applications. It has been used as a chelating agent in the synthesis of metal complexes, which have been investigated for their catalytic and biological properties. 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has also been used as a ligand in the synthesis of luminescent materials, which have potential applications in optoelectronics and sensing.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-4-7(2)11(10-6)5-8(12)9-3/h4H,5H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZZDQCCZVUCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)

![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)



![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)

![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)